molecular formula C11H7ClF3N B157785 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline CAS No. 1701-25-3

4-Chloro-8-methyl-2-(trifluoromethyl)quinoline

Cat. No. B157785
CAS RN: 1701-25-3
M. Wt: 245.63 g/mol
InChI Key: UTYTYFOXVYEJRI-UHFFFAOYSA-N
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Description

4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . It is the intermediate formed during the synthesis of quinoline derivatives .


Molecular Structure Analysis

The molecular formula of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is C11H7ClF3N . The molecular weight is 245.63 .


Physical And Chemical Properties Analysis

4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is a solid at room temperature . It has low solubility in water .

Scientific Research Applications

Organic Synthesis

“4-Chloro-8-methyl-2-(trifluoromethyl)quinoline” is an important raw material used in organic synthesis . It can be used to create a variety of complex organic compounds due to its unique structure and reactivity.

Pharmaceuticals

This compound is also used as an intermediate in the pharmaceutical industry . It can be used in the synthesis of various drugs, especially those that contain a quinoline core. Quinoline derivatives have been known to exhibit strong anti-inflammatory activity .

Agrochemicals

In the agrochemical industry, “4-Chloro-8-methyl-2-(trifluoromethyl)quinoline” can be used in the synthesis of various pesticides and herbicides . The trifluoromethyl group in the compound can enhance the biological activity of these agrochemicals.

Dyestuffs

The compound is also used in the production of dyestuffs . Quinoline and its derivatives are often used in the synthesis of dyes due to their ability to form stable, brightly colored complexes with various metals.

Fluorinated Building Blocks

“4-Chloro-8-methyl-2-(trifluoromethyl)quinoline” is part of the fluorinated building blocks . These are used in a wide range of applications, including the development of pharmaceuticals, agrochemicals, and materials science.

Electrochemical Studies

The compound has been used in electrochemical studies . Its unique structure and properties make it an interesting subject for such research.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline are currently unknown. This compound is a unique chemical used in early discovery research

Mode of Action

It’s known that the quinoline core is a vital structure in medicinal chemistry due to its wide spectrum of biological activity .

Biochemical Pathways

Quinoline compounds are known to exhibit a wide range of biological activities, suggesting they may interact with multiple pathways .

Result of Action

As a unique chemical used in early discovery research, its specific effects at the molecular and cellular level are yet to be determined .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline, it’s recommended to avoid dust formation, ingestion, and inhalation. It’s also advised to protect the compound from moisture

properties

IUPAC Name

4-chloro-8-methyl-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N/c1-6-3-2-4-7-8(12)5-9(11(13,14)15)16-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYTYFOXVYEJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90575954
Record name 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-8-methyl-2-(trifluoromethyl)quinoline

CAS RN

1701-25-3
Record name 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1701-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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